5-(3-Fluoro-4-methoxyphenyl)imidazolidine-2,4-dione
Overview
Description
5-(3-Fluoro-4-methoxyphenyl)imidazolidine-2,4-dione (5-FMPI-2,4-D) is a novel imidazolidine-2,4-dione derivative that has recently been the subject of considerable scientific research. It is a compound with potential applications in the areas of drug synthesis, medicinal chemistry, and biochemistry, as well as other areas of scientific research.
Scientific Research Applications
Anticancer Activity
The structural features of imidazolinone derivatives, including 5-(3-Fluoro-4-methoxyphenyl)imidazolidine-2,4-dione , have been explored for their potential as anticancer agents. Research indicates that these compounds could be promising for the suppression of tumors due to their ability to interfere with cellular proliferation and survival pathways .
Antibacterial and Antifungal Properties
Imidazolinone derivatives have demonstrated significant antibacterial and antifungal activities. This makes 5-(3-Fluoro-4-methoxyphenyl)imidazolidine-2,4-dione a candidate for the development of new antimicrobial agents that could be effective against resistant strains of bacteria and fungi .
Anti-inflammatory and Analgesic Effects
The compound has shown potential in the treatment of inflammation and pain. Its mechanism of action may involve the modulation of inflammatory cytokines and pathways, providing relief from symptoms associated with various inflammatory conditions .
Antidiabetic Potential
Research into imidazolinone derivatives has revealed their potential in managing diabetes5-(3-Fluoro-4-methoxyphenyl)imidazolidine-2,4-dione may influence insulin signaling and glucose metabolism, which could be beneficial in the treatment of type 2 diabetes .
COX-2 Inhibition
As a class of cyclic urea molecules, imidazolidine-2,4-diones have been identified as COX-2 inhibitors. This application is particularly relevant in the context of anti-inflammatory drugs and cancer prevention strategies .
Hormone Receptor Antagonism
The compound’s ability to act as a hormone receptor antagonist opens up possibilities for its use in conditions where hormone modulation is required, such as certain types of breast cancer .
Anticonvulsant and Antiepileptic Activities
Imidazolinone derivatives, including 5-(3-Fluoro-4-methoxyphenyl)imidazolidine-2,4-dione , have been studied for their anticonvulsant and antiepileptic properties. These applications are crucial in the development of treatments for neurological disorders characterized by seizures .
Anti-tuberculosis Activity
Given the ongoing challenge of tuberculosis and the emergence of drug-resistant forms, the anti-tuberculosis activity of imidazolinone derivatives presents a valuable area of research5-(3-Fluoro-4-methoxyphenyl)imidazolidine-2,4-dione could contribute to the discovery of novel therapeutic agents against tuberculosis .
Future Directions
properties
IUPAC Name |
5-(3-fluoro-4-methoxyphenyl)imidazolidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O3/c1-16-7-3-2-5(4-6(7)11)8-9(14)13-10(15)12-8/h2-4,8H,1H3,(H2,12,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QISSMIRHADVASM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(=O)NC(=O)N2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Fluoro-4-methoxyphenyl)imidazolidine-2,4-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.